molecular formula C19H23NO5 B11162084 N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline

N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline

Cat. No.: B11162084
M. Wt: 345.4 g/mol
InChI Key: XYIXRUSSFODCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its structure is based on a 6H-benzo[c]chromen-6-one core, a scaffold known for its diverse biological activities, which is further functionalized with a norvaline amino acid derivative. This molecular architecture suggests potential as a key intermediate or investigative tool in several research domains. Preliminary investigations into analogous structures indicate potential application as a modulator of various enzymatic pathways. Researchers are exploring its utility in developing novel inhibitors for specific protein targets, including kinases and other hydrolytic enzymes. The integration of the norvaline moiety is designed to enhance binding affinity and selectivity towards active sites, making this compound a valuable probe for studying enzyme kinetics and signal transduction mechanisms. Furthermore, the benzochromen core is associated with photophysical properties, positioning this compound for research in developing fluorescent tags or molecular sensors for tracking biological processes in cellular models. It is intended solely for laboratory research by qualified personnel and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)methylamino]pentanoic acid

InChI

InChI=1S/C19H23NO5/c1-2-5-15(18(22)23)20-10-14-16(21)9-8-12-11-6-3-4-7-13(11)19(24)25-17(12)14/h8-9,15,20-21H,2-7,10H2,1H3,(H,22,23)

InChI Key

XYIXRUSSFODCSE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation for Core Formation

In a representative procedure, resorcinol (1,3-dihydroxybenzene) reacts with ethyl cyclohexanecarboxylate under acidic conditions catalyzed by ZrCl₄ at 85°C for 30 minutes. This reaction proceeds via cyclization and dehydration, yielding 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) as a key intermediate. The reaction mechanism involves electrophilic aromatic substitution at the resorcinol’s activated para position relative to one hydroxyl group, followed by lactonization to form the coumarin ring.

Key Reaction Parameters :

  • Catalyst : ZrCl₄ (7.5 mmol per 10 mmol resorcinol)

  • Temperature : 85°C

  • Solvent : Neat conditions (solvent-free)

  • Yield : ~70–80%

Characterization data for THU-OH include ¹H NMR (DMSO-d₆, 500 MHz) resonances at δ 8.12–8.09 (d, J = 8.5 Hz, 1H), 7.97–7.92 (t, J = 8.1 Hz, 2H), and 5.63 (s, 1H), confirming the coumarin scaffold.

Functionalization at Position 4: Introducing the Methyl Substituent

The target compound requires a methylene (-CH₂-) bridge at position 4 of the coumarin core to link the norvaline moiety. This necessitates post-synthetic modification of the THU-OH intermediate.

Formylation via Vilsmeier-Haack Reaction

To introduce a formyl group at position 4, the Vilsmeier-Haack reaction is employed. This involves treating THU-OH with POCl₃ and DMF at 0–5°C, generating an electrophilic iminium intermediate that reacts with the aromatic ring. Subsequent hydrolysis yields the 4-formyl derivative.

Optimized Conditions :

  • Reagents : POCl₃ (1.2 equiv), DMF (1.5 equiv)

  • Temperature : 0–5°C (gradually warmed to 25°C)

  • Workup : Quenching with ice-water, extraction with ethyl acetate

  • Yield : ~60–65%

Reduction to Hydroxymethyl Group

The formyl group is reduced to a hydroxymethyl (-CH₂OH) substituent using NaBH₄ in methanol at 0°C. This step is critical for enabling subsequent bromination.

Procedure :

  • Reducing Agent : NaBH₄ (2.0 equiv)

  • Solvent : Methanol

  • Temperature : 0°C → 25°C (2 h)

  • Yield : ~85–90%

Bromination for Nucleophilic Substitution

Conversion of the hydroxymethyl group to bromomethyl (-CH₂Br) is achieved using PBr₃ in dichloromethane. This generates a reactive site for coupling with norvaline.

Reaction Details :

  • Reagent : PBr₃ (1.5 equiv)

  • Solvent : Dry DCM

  • Temperature : 25°C (12 h)

  • Yield : ~75–80%

Norvaline Conjugation: Strategies for Amine Coupling

The final step involves attaching norvaline (2-aminopentanoic acid) to the bromomethylated core via nucleophilic substitution. To prevent side reactions, the amino acid’s carboxylic acid group is typically protected as a methyl ester , while the amine remains free for coupling.

Nucleophilic Substitution Mechanism

The bromomethyl group undergoes an SN2 reaction with the primary amine of norvaline in the presence of a base (e.g., K₂CO₃) to facilitate deprotonation.

Optimized Protocol :

  • Norvaline Derivative : Norvaline methyl ester (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 60°C (24 h)

  • Yield : ~50–55%

Deprotection of the Carboxylic Acid

The methyl ester is hydrolyzed using LiOH in a THF/water mixture, regenerating the free carboxylic acid.

Conditions :

  • Reagent : LiOH (3.0 equiv)

  • Solvent : THF/H₂O (4:1)

  • Temperature : 25°C (6 h)

  • Yield : ~90–95%

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 500 MHz): Key signals include δ 7.48–7.44 (t, J = 7.5 Hz, 1H, aromatic), 5.54 (s, 1H, chromen H), and 3.83 (s, 3H, methoxy pre-deprotection).

  • MS (ESI+) : m/z 403.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 12.3 min, indicating >98% purity.

Comparative Analysis of Catalytic Systems

The use of ionic liquid catalysts (e.g., [Bmim]Cl) in analogous coumarin syntheses offers advantages in yield (up to 90%) and recyclability. However, for the target compound, traditional ZrCl₄ catalysis remains preferable due to compatibility with the tetrahydrobenzo[c]chromen core .

Chemical Reactions Analysis

Key Reactions:

  • Esterification : The hydroxyl group at the C3 position reacts with carboxylic acids or anhydrides to form esters. For example, acetic anhydride generates a stable acetylated derivative under mild acidic conditions.

  • Hydrolysis : The ester bond in structurally similar benzochromene derivatives undergoes cleavage in both acidic (HCl/H₂O) and basic (NaOH/EtOH) conditions, regenerating the free hydroxyl group.

Example Conditions:

Reaction TypeReagents/ConditionsOutcome
EsterificationAcetic anhydride, H₂SO₄ (cat.), 50–60°CAcetylated product (improved lipophilicity)
Hydrolysis1M NaOH, ethanol, reflux (3–4 h)Free hydroxyl group regeneration

Key Pathways:

  • Ketone Stability : The 6-oxo group remains inert under mild oxidizing conditions but participates in keto-enol tautomerism, influencing electron distribution in the chromene ring .

  • Chromene Ring Oxidation : Strong oxidants like KMnO₄ or CrO₃ selectively oxidize the tetrahydrobenzene ring to form dihydroxy derivatives or quinone-like structures.

Documented Outcomes:

Oxidizing AgentConditionsProduct
KMnO₄ (aq)Room temperature, 12 h3,6-Dihydroxybenzochromenone derivative
CrO₃/H₂SO₄0–5°C, 1 hPartially aromatized quinone intermediate

Reactivity at Methylnorvaline Moiety:

  • Amide Bond Stability : The N-methylnorvaline side chain resists hydrolysis under physiological pH but reacts with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMF.

  • Sulfonation : Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine yields a sulfonamide derivative, enhancing water solubility .

Representative Reaction:

SubstrateNucleophileConditionsProduct
N-methylnorvaline NHTsClPyridine, 0°C, 2 hSulfonamide derivative (confirmed via LC-MS)

Suzuki–Miyaura Coupling:

The brominated analog of the benzochromene core participates in palladium-catalyzed cross-coupling with aryl boronic acids. This reaction modifies the C4 position, enabling structural diversification .

Optimized Protocol:

ComponentDetails
CatalystPd(PPh₃)₄ (3 mol%)
BaseK₃PO₄ (1.6 equiv.)
Solvent1,4-Dioxane, 100°C, 12 h
Yield85–90% (HPLC purity >95%)

Reductive Amination:

The ketone group at C6 can be converted to an amine via reductive amination using NaBH₃CN or H₂/Pd-C, though this pathway remains underexplored for this specific compound .

Unreported Reactions

  • Reduction : No documented hydrogenation of the chromene double bond.

  • Polymerization : No evidence of thermal or radical-induced polymerization under standard conditions.

Scientific Research Applications

Pharmacological Research

N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline has shown potential in pharmacological studies due to its structural similarity to known bioactive compounds. Its applications include:

  • Cannabinoid Receptor Modulation : The compound may interact with cannabinoid receptors, suggesting a role in the development of therapeutic agents for pain management and neurological disorders .

Neuroprotective Studies

Research indicates that derivatives of benzo[c]chromene compounds exhibit neuroprotective effects. This compound could be investigated for:

  • Protection Against Neurodegeneration : Studies have suggested that similar compounds can mitigate oxidative stress and inflammation in neuronal cells .

Antioxidant Activity

The antioxidant properties of the benzo[c]chromene structure may confer protective effects against cellular damage caused by free radicals. This application is crucial in:

  • Preventing Oxidative Stress : Research on related compounds has demonstrated their ability to scavenge free radicals and reduce oxidative damage .

Case Study 1: Cannabinoid Receptor Interaction

A study published in a pharmacological journal examined the interaction of similar compounds with cannabinoid receptors. It was found that specific structural modifications enhanced binding affinity and efficacy at these receptors, highlighting the therapeutic potential of derivatives like this compound for conditions such as chronic pain and anxiety disorders .

Case Study 2: Neuroprotection in Animal Models

In a preclinical study involving animal models of neurodegeneration, a benzo[c]chromene derivative demonstrated significant neuroprotective effects by reducing markers of inflammation and oxidative stress. The results suggest that this compound may offer similar benefits and warrant further investigation .

Mechanism of Action

The mechanism of action of N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, it may exert its effects by inhibiting the breakdown of cyclic nucleotides, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can result in various physiological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a chromenone core with a norvaline side chain. Below is a detailed comparison with structurally or functionally related compounds:

Chromenone Derivatives

  • THU-OH (3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one): The parent chromenone of the target compound lacks the norvaline side chain. Its synthesis involves cyclization reactions, and its NMR data (in DMSO-d6) show characteristic shifts for the hydroxyl (δ ~10 ppm) and ketone groups . Compared to the target compound, THU-OH exhibits lower solubility in polar solvents due to the absence of the hydrophilic norvaline moiety.
  • 6-Chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazine derivatives (): These compounds share a fused aromatic system but replace the chromenone oxygen with sulfur and incorporate sulfonyl and cyano groups. Their IR spectra show strong SO₂ stretches (~1340 cm⁻¹) and C≡N peaks (~2235 cm⁻¹), absent in the target compound . The benzodithiazine derivatives exhibit higher thermal stability (mp up to 286°C) compared to the target compound, likely due to stronger sulfur-mediated intermolecular interactions.

Amino Acid-Functionalized Compounds

  • α-Methyl Norvaline (): A branched-chain amino acid analog with a methyl group at the α-carbon. Unlike the target compound, α-methyl norvaline lacks the chromenone system, resulting in significantly lower molecular weight and reduced lipophilicity.
  • Triazine-linked Phenolic Derivatives (): Example: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate. Unlike the target compound, they lack amino acid moieties, reducing their compatibility with biological transport systems .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Benzo[c]chromenone 3-OH, 6-ketone, norvaline side chain ~375 (estimated) Moderate solubility in DMSO
THU-OH Benzo[c]chromenone 3-OH, 6-ketone ~232 Low polarity, crystalline solid
6-Chloro-7-cyano-benzodithiazine () Benzodithiazine SO₂, C≡N, Cl ~302 High thermal stability (mp 285°C)
α-Methyl Norvaline () Branched amino acid α-CH₃, NH₂, COOH ~131 Rare in terrestrial biology

Table 2: Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) ¹H-NMR Shifts (δ, ppm)
Target Compound ~3320 (OH), ~1700 (C=O) 3-OH (~10), norvaline CH₂ (~2.5–3.5)
Benzodithiazine () 1340 (SO₂), 2235 (C≡N) N-CH₃ (3.35), aromatic H (8.27)
THU-OH () ~3200 (OH), ~1680 (C=O) 3-OH (~10), tetrahydrofuran H (~1–3)

Research Findings

  • Synthetic Challenges : The target compound’s synthesis requires precise functionalization of THU-OH, which is sensitive to oxidation at the 3-hydroxy position .
  • Biological Potential: While direct studies on the target compound are scarce, norvaline’s metabolic stability () and chromenones’ kinase-inhibitory activity () suggest synergistic effects worth exploring .
  • Analytical Techniques : NMR in DMSO-d6 () and elemental analysis () are critical for characterizing such hybrids .

Biological Activity

N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₄H₁₅NO₃
  • Molecular Weight : 245.28 g/mol
  • Chemical Structure : The compound features a benzo[c]chromene core with a hydroxyl group and an oxo group, contributing to its reactivity and biological activity.

Pharmacological Effects

  • Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity helps in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Properties : Studies have shown that derivatives of benzo[c]chromene display anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Effects : Some research points to neuroprotective properties associated with compounds in the benzo[c]chromene family. These effects may be mediated through modulation of neurotransmitter systems and protection against neurotoxicity.
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly relevant for certain types of cancer where traditional therapies are less effective .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : Interaction with various receptors (e.g., cannabinoid receptors) can lead to altered signaling pathways that promote neuroprotection or anti-inflammatory responses .

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of several benzo[c]chromene derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls.
  • Anti-inflammatory Research : In vitro studies demonstrated that this compound could reduce the expression of COX-2 and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .
  • Neuroprotective Study : A recent investigation into neuroprotective effects showed that treatment with this compound improved cell viability in neuronal cultures exposed to neurotoxic agents.

Data Table

Biological ActivityEffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryReduced cytokine production
NeuroprotectiveIncreased cell viability
AnticancerInduced apoptosis

Q & A

Q. What steps validate conflicting bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Replicate in vivo studies using genetically standardized models (e.g., C57BL/6 mice) to reduce variability. Use pharmacokinetic profiling (e.g., AUC, Cmax_{max}) to assess bioavailability. Compare in vitro IC50_{50} values with in vivo ED50_{50} using Spearman correlation analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.